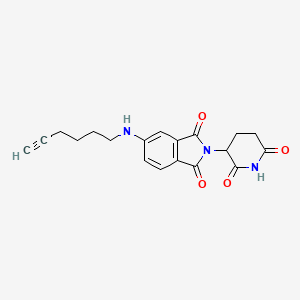

Pomalidomide-5'-C4-alkyne

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H19N3O4 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(hex-5-ynylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C19H19N3O4/c1-2-3-4-5-10-20-12-6-7-13-14(11-12)19(26)22(18(13)25)15-8-9-16(23)21-17(15)24/h1,6-7,11,15,20H,3-5,8-10H2,(H,21,23,24) |

InChI Key |

WBWLCNQHQFLWIN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis of Pomalidomide 5 C4 Alkyne

Retrosynthetic Analysis and Strategic Design for Pomalidomide-5'-C4-alkyne Preparation

A strategic retrosynthetic analysis of Pomalidomide-5'-C4-alkyne dictates a convergent approach, focusing on the late-stage introduction of the sensitive piperidine-2,6-dione moiety. The primary disconnection is at the imide bond, separating the target molecule into 3-aminopiperidine-2,6-dione (B110489) hydrochloride and a functionalized phthalic anhydride (B1165640) precursor: 4-amino-5-(but-1-yn-1-yl)phthalic anhydride.

This functionalized anhydride is the key intermediate. Its synthesis can be traced back to a simpler, commercially available starting material. The C-C bond of the alkyne suggests a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling, as the most effective method for its introduction. researchgate.netorganic-chemistry.org This leads to a 5-halo-4-aminophthalic acid derivative as the next key intermediate.

The synthetic strategy is therefore designed as follows:

Halogenation and Nitration: Begin with a commercially available phthalic anhydride and introduce a halogen (bromine or iodine) at the 4-position, followed by nitration at the adjacent 3-position.

Sonogashira Coupling: The resulting 3-nitro-4-halophthalic acid is then subjected to a Sonogashira coupling with a suitable C4 alkyne (e.g., but-1-yne) to install the alkyne moiety at the 4-position (which will become the 5-position in the final pomalidomide (B1683931) structure).

Reduction: The nitro group is selectively reduced to an amine, yielding 4-amino-5-(but-1-yn-1-yl)phthalic acid.

Condensation/Imide Formation: The final step involves the condensation of the functionalized phthalic acid or its corresponding anhydride with 3-aminopiperidine-2,6-dione to form the target molecule, Pomalidomide-5'-C4-alkyne. This step often utilizes dehydrating conditions or high temperatures in a suitable solvent like acetic acid or pyridine. nih.govnih.gov

Advanced Synthetic Routes for Site-Specific Introduction of the C4-Alkyne Moiety at the Pomalidomide 5'-Position

The site-specific introduction of the C4-alkyne group onto the pomalidomide scaffold at the 5-position is most effectively achieved using the Sonogashira cross-coupling reaction. organic-chemistry.orgwikipedia.org This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance. organic-chemistry.orgwikipedia.org

The reaction would be performed on a 5-halo-pomalidomide precursor, such as 5-bromo-pomalidomide or the more reactive 5-iodo-pomalidomide. The synthesis of this precursor would follow standard pomalidomide synthesis routes, starting from 4-bromo- or 4-iodo-3-nitrophthalic anhydride, which is condensed with 3-aminopiperidine-2,6-dione, followed by reduction of the nitro group. nih.govgoogle.com

The key components of the Sonogashira coupling reaction are:

Aryl Halide: 5-Iodo-pomalidomide (preferred for higher reactivity) or 5-bromo-pomalidomide.

Terminal Alkyne: A C4 alkyne, such as but-1-yne. To avoid issues with the volatility of but-1-yne gas, a protected or surrogate reagent like 1-trimethylsilyl-1-butyne might be used, followed by a deprotection step.

Palladium Catalyst: A palladium(0) source is required. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. organic-chemistry.org

Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is essential for the catalytic cycle. wikipedia.org

Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide byproduct and also serves as the solvent in many cases. wikipedia.org

The reaction proceeds under mild, anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling). The successful application of Sonogashira coupling to the related thalidomide (B1683933) scaffold supports its feasibility for producing 5-alkynyl pomalidomide derivatives. nih.gov

Optimization of Reaction Conditions for High-Yield Synthesis of Pomalidomide-Alkyne Building Blocks, including Microwave-Assisted Approaches

Achieving high yields in the synthesis of pomalidomide-alkyne building blocks requires careful optimization of reaction parameters, particularly for the crucial Sonogashira coupling step. Traditional methods often involve long reaction times and can be sensitive to catalyst and substrate quality. organic-chemistry.org Modern approaches, especially the use of microwave-assisted synthesis (MAS), have revolutionized this process. organic-chemistry.orgrsc.orgmdpi.com

Microwave irradiation dramatically accelerates reaction rates by efficiently heating the polar solvents and reagents directly, leading to a significant reduction in reaction times from many hours to mere minutes. organic-chemistry.orgrsc.orgrsc.org This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating. rsc.orgresearchgate.net

Optimization studies for the Sonogashira coupling of a 5-halo-pomalidomide precursor would typically investigate:

Catalyst System: Screening different palladium catalysts and phosphine (B1218219) ligands to find the most active and stable combination.

Solvent: While amine bases can serve as the solvent, other solvents like DMF, THF, or even aqueous media with surfactants can be used. mdpi.comrsc.org

Base: The choice and concentration of the base can significantly impact the reaction outcome.

Temperature and Time: Conventional heating requires careful temperature control over long periods, whereas microwave synthesis allows for precise temperature control for very short durations. organic-chemistry.orgrsc.org

The table below compares typical conditions for conventional versus microwave-assisted Sonogashira coupling, illustrating the significant advantages of the latter.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) |

|---|---|---|

| Reaction Time | 6-24 hours | 5-30 minutes organic-chemistry.org |

| Temperature | Room temp. to 100 °C | 80-150 °C (controlled ramp) |

| Catalyst Loading | 1-5 mol% | 0.5-2 mol% |

| Yields | Moderate to Good | Good to Excellent organic-chemistry.orgresearchgate.net |

| Key Advantage | Standard laboratory equipment | Rapid optimization, higher throughput, improved yields organic-chemistry.orgrsc.org |

Development of Parallel Synthesis and Combinatorial Chemistry Approaches for Generating Diverse Pomalidomide-Alkyne Libraries

The true value of Pomalidomide-5'-C4-alkyne lies in its role as a versatile building block for the creation of large, diverse chemical libraries through parallel synthesis and combinatorial chemistry. sigmaaldrich.com The terminal alkyne functions as a highly efficient chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for library generation. nih.gov

The strategy involves two stages:

Core Synthesis: A batch of the Pomalidomide-5'-C4-alkyne core is synthesized and purified.

Parallel Diversification: The core alkyne is then dispensed into an array of reaction vessels (e.g., a 96-well plate). A library of diverse building blocks, each containing an azide (B81097) (R-N₃), is added to the individual wells. Upon addition of the Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), the click reaction proceeds in parallel, rapidly generating a library of unique pomalidomide-triazole conjugates. nih.govnih.gov

This approach allows for the systematic variation of the 'R' group, enabling the exploration of structure-activity relationships (SAR). The 'R' group can be a wide variety of moieties, including:

Different linkers for PROTAC development (e.g., PEG chains of varying lengths). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Ligands for different target proteins.

Fluorescent dyes or biotin (B1667282) tags for use as chemical probes.

Fragments for fragment-based drug discovery.

The table below illustrates a hypothetical parallel synthesis library based on the Pomalidomide-5'-C4-alkyne core.

| Common Core | Azide Building Block (R-N₃) | Resulting Library Member |

|---|---|---|

| Pomalidomide-5'-C4-alkyne | Azido-PEG3-acid | Pomalidomide conjugate with a PEG3 linker and a terminal acid |

| 1-Azido-4-fluorobenzene | Pomalidomide conjugate with a fluorophenyl group | |

| 3-Azidopropan-1-ol | Pomalidomide conjugate with a hydroxypropyl group | |

| (Azidomethyl)cyclopentane | Pomalidomide conjugate with a cyclopentylmethyl group |

This combinatorial approach significantly accelerates the discovery process, enabling the rapid synthesis and screening of hundreds or thousands of compounds to identify candidates with optimal properties for therapeutic or research applications. sigmaaldrich.com

Reactivity Profiles and Click Chemistry Applications of Pomalidomide 5 C4 Alkyne

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide-5'-C4-alkyne Conjugates for Modular Assembly

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. jetir.orgnih.govwikipedia.org This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for the assembly of complex molecules like Proteolysis-Targeting Chimeras (PROTACs). jetir.orgunibo.it Pomalidomide-5'-C4-alkyne and its derivatives are frequently employed as building blocks in CuAAC reactions to create libraries of PROTACs. sigmaaldrich.comscientificlabs.co.uk

The core principle of this application lies in the facile conjugation of the pomalidomide-alkyne building block with a ligand for a protein of interest (POI) that has been functionalized with an azide (B81097) group. sigmaaldrich.comscientificlabs.co.uk The Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, facilitates the cycloaddition between the alkyne on the pomalidomide (B1683931) linker and the azide on the POI ligand. wikipedia.orgrsc.org This results in the formation of a stable triazole ring that links the two components. jetir.org

The modular nature of this approach is a significant advantage. unibo.it Researchers can rapidly synthesize and screen a multitude of PROTACs with varying linker lengths and compositions by using different pomalidomide-alkyne and POI-azide building blocks. sigmaaldrich.comscientificlabs.co.uk This is crucial because even minor changes in the linker can significantly impact the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for effective protein degradation. sigmaaldrich.comscientificlabs.co.uk

Recent advancements have focused on optimizing the synthesis of pomalidomide-alkyne building blocks to improve yields and reduce byproducts. rsc.org For instance, microwave-assisted synthesis has been shown to dramatically shorten reaction times and increase yields for the preparation of pomalidomide building blocks. rsc.org

Table 1: Examples of Pomalidomide-Alkyne Conjugates Used in CuAAC

| Compound Name | Linker Type | Application |

| Pomalidomide-5'-C4-alkyne | C4 alkyne | PROTAC synthesis |

| Pomalidomide-PEG1-Alkyne | PEG1 alkyne | PROTAC synthesis |

| Pomalidomide-PEG5-Alkyne | PEG5 alkyne | PROTAC synthesis |

| Pomalidomide-cyclopentane-amide-Alkyne | Cyclopentane-amide-alkyne | PROTAC synthesis |

| Pomalidomide-CO-C2-alkyne | C2 alkyne with amide | PROTAC synthesis |

| Pomalidomide-CO-C4-alkyne | C4 alkyne with amide | PROTAC synthesis |

| This table is generated based on available data and is not exhaustive. tenovapharma.commedchemexpress.comsigmaaldrich.comtenovapharma.comnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioconjugation Strategies Utilizing Pomalidomide-5'-C4-alkyne for Catalyst-Free Reactions

While CuAAC is a powerful tool, the copper catalyst can be toxic to living cells, limiting its application in biological systems. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative for conjugating molecules. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. nih.gov

In the context of pomalidomide-based probes, a derivative of pomalidomide would be synthesized with a strained cyclooctyne instead of a terminal alkyne. This "pomalidomide-cyclooctyne" could then be reacted with an azide-functionalized biomolecule within a living system. This approach is particularly valuable for in vivo studies and for labeling specific proteins or other molecules within their native environment. nih.gov

The development of various cyclooctyne reagents with tuned reactivity and stability has expanded the scope of SPAAC. researchgate.netchemrxiv.org The choice of the specific cyclooctyne can influence the reaction rate and the properties of the final conjugate. For instance, dibenzocyclooctynol (DIBO) and its derivatives are known for their fast reaction kinetics. nih.gov

While direct examples of Pomalidomide-5'-C4-alkyne being converted to a cyclooctyne for SPAAC are not prevalent in the provided search results, the principle of using SPAAC for bioconjugation with pomalidomide-based probes is a logical extension of the existing chemical biology toolkit. nih.gov The modularity of click chemistry allows for the adaptation of the pomalidomide scaffold to incorporate strained alkynes, enabling catalyst-free conjugation strategies.

Exploration of Other Bioorthogonal Reactions Facilitated by the Pomalidomide-5'-C4-alkyne Scaffold for Diverse Chemical Biology Tools

The terminal alkyne of Pomalidomide-5'-C4-alkyne is a versatile functional group that can participate in bioorthogonal reactions beyond cycloadditions. wm.edu These reactions offer alternative strategies for labeling and assembling biomolecules. sigmaaldrich.comspringernature.com

One such reaction is the thiol-yne reaction , which involves the addition of a thiol to an alkyne. nih.gov This reaction can be initiated by light (photo-initiated) or a radical initiator and is known for its high efficiency and selectivity. nih.gov A pomalidomide-alkyne probe could potentially be conjugated to a cysteine residue on a protein of interest via a thiol-yne reaction.

Another area of exploration is the use of the alkyne in metal-catalyzed cross-coupling reactions . nih.gov While CuAAC is a prime example, other transition metals can catalyze different types of alkyne transformations, potentially leading to novel linkages and functionalities in the resulting bioconjugates.

Furthermore, the development of new bioorthogonal reaction pairs continues to expand the possibilities. For example, the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes or alkynes is another powerful tool for bioconjugation. nih.gov While not a direct reaction of the terminal alkyne in Pomalidomide-5'-C4-alkyne, the underlying principle of modular assembly using bioorthogonal chemistry is the same. The pomalidomide scaffold could be functionalized with a suitable dienophile to participate in such reactions.

The versatility of the alkyne group makes Pomalidomide-5'-C4-alkyne and similar derivatives valuable starting points for the development of a wide array of chemical biology tools. wm.edu

Development of Versatile Pomalidomide-Alkyne-Based Chemical Probes and Bioconjugates via Efficient Modular Synthesis

The efficient and modular synthesis enabled by the alkyne handle has led to the development of a diverse range of pomalidomide-based chemical probes and bioconjugates. rsc.org These tools are instrumental in studying the biology of pomalidomide and in the broader field of targeted protein degradation. nih.govnih.govnih.gov

A primary application is the synthesis of PROTACs . As discussed, the alkyne allows for the straightforward attachment of various targeting ligands, enabling the rapid generation of PROTAC libraries to screen for optimal degradation of a specific protein. sigmaaldrich.comscientificlabs.co.uk This has been crucial in the development of degraders for a wide range of protein targets.

Beyond PROTACs, pomalidomide-alkyne derivatives can be used to create fluorescent probes . By clicking a fluorescent dye containing an azide group to the pomalidomide-alkyne, researchers can visualize the localization and trafficking of pomalidomide within cells.

Another application is the development of affinity-based probes for identifying new binding partners of pomalidomide or for studying the composition of the CRBN E3 ligase complex. These probes often incorporate a biotin (B1667282) tag, attached via the alkyne, which allows for the pulldown and subsequent identification of interacting proteins.

The ability to rationally design and synthesize these versatile tools is a direct result of the reliable and efficient click chemistry reactions facilitated by the alkyne group. unibo.it This modular approach accelerates the pace of research in chemical biology and drug discovery.

Table 2: Research Findings on Pomalidomide-Alkyne Derivatives

| Research Focus | Key Finding | Significance |

| PROTAC Synthesis | CuAAC enables rapid synthesis of PROTAC libraries with varied linkers. sigmaaldrich.comscientificlabs.co.uk | Allows for efficient optimization of PROTAC efficacy for specific protein targets. |

| Synthesis Methods | Microwave-assisted synthesis improves yield and speed of pomalidomide building block preparation. rsc.org | Streamlines the development of pomalidomide-based degraders. |

| Bioorthogonal Ligation | SPAAC provides a catalyst-free method for bioconjugation. nih.gov | Enables in vivo studies and labeling of biomolecules in their native environment. |

| Off-Target Effects | Functionalization at the C5 position of the phthalimide (B116566) ring can reduce off-target degradation of zinc finger proteins. nih.govnih.gov | Improves the selectivity and potential therapeutic window of pomalidomide-based PROTACs. |

| This table summarizes key research findings and their implications. |

Structure Activity Relationship Sar and Structural Modulations of Pomalidomide Alkyne Analogues

Influence of Alkyne Linker Length and Chemical Composition (e.g., PEGylated vs. Alkyl) on Ternary Complex Formation and Stability

The linker is a crucial component that bridges the gap between the target protein and the E3 ligase, and its characteristics significantly impact the efficacy of a PROTAC. nih.govresearchgate.net Both the length and the chemical makeup of the linker, such as polyethylene (B3416737) glycol (PEG) versus simple alkyl chains, play a pivotal role in the formation and stability of the ternary complex. nih.gov

The optimal linker length is highly dependent on the specific target protein and must be empirically determined. nih.gov A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. nih.gov Studies have shown a significant correlation between chain length and PROTAC efficacy. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.govnih.gov In another case, when targeting CRBN for degradation using a homo-PROTAC, a shorter 8-atom PEG linker was most effective. nih.gov

The chemical composition of the linker also modulates PROTAC activity. Alkyl and PEG chains are the most common motifs used in PROTAC design. nih.gov PEG linkers are often favored as they are flexible and can improve solubility. nih.gov They can contribute to the stability of the ternary complex through van der Waals interactions and by forming hydrogen bonds between the ether oxygens and the protein residues. nih.gov However, the choice between a PEGylated or an alkyl linker is not always straightforward. In some instances, replacing an alkyl chain with a PEG linker of similar length has been shown to inhibit PROTAC activity, suggesting that the linker's composition can have unexpected effects on the ternary complex formation. nih.gov For example, while developing degraders based on a hydrophobic tagging strategy, replacing alkyl chains with PEG linkers resulted in compounds that maintained moderate degradation potency. acs.org This highlights that linker optimization is a multi-parameter problem where length and chemical nature must be co-optimized for each specific target. scholaris.cascientificlabs.ie

| PROTAC Target | Linker Type | Key Finding | Reference |

|---|---|---|---|

| Estrogen Receptor (ER)-α | PEG | A 16-atom linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities, highlighting the criticality of optimal length. | nih.govnih.govnih.gov |

| Cereblon (CRBN) (Homo-PROTAC) | PEG | A short, 8-atom PEG linker was identified as optimal for inducing self-degradation of CRBN. | nih.gov |

| Cellular Retinoic Acid-Binding Protein (CRABP)-I/II | PEG | Linker length modulated degradation selectivity; a longer PEG linker favored CRABP-I degradation, while a shorter one was selective for CRABP-II. | nih.gov |

| General Observation | Alkyl vs. PEG | In a study of CRBN degradation, replacing a nine-atom alkyl linker with three PEG units led to weaker degradation, suggesting the CH2 groups were more favorable than oxygen in this context. | nih.gov |

Impact of Alkyne Attachment Position on the Pomalidomide (B1683931) Core (e.g., 5'-C4, 4'-CO-C4, C3, C5) for Modulating Molecular Recognition and Functional Outcomes

The vector on the pomalidomide scaffold where the alkyne linker is attached is a critical parameter influencing both on-target potency and off-target effects. The phthalimide (B116566) ring of pomalidomide offers two primary, non-equivalent positions for linker attachment: C4 and C5. nih.gov The choice between these sites can dramatically alter the geometry of the ternary complex, leading to different functional outcomes. nih.govnih.gov

Research has shown that this choice is highly context-dependent. For example, in the development of a Bruton's tyrosine kinase (BTK)-targeting PROTAC, a C5-substituted pomalidomide derivative (MT-809) showed significantly higher degradation activity (DC₅₀ = 11.6 nM) than its C4-substituted counterpart (MT-541, DC₅₀ = 90.1 nM), even with an identical linker. nih.gov This suggests that for certain target proteins, the C5 position provides a more favorable vector for productive ternary complex formation.

Conversely, a major focus of recent research has been on mitigating the off-target degradation of endogenous zinc-finger (ZF) transcription factors, a known effect of pomalidomide itself. nih.govnih.gov Studies have revealed that modifications at the C5 position are generally more effective at reducing this off-target activity compared to identical modifications at the C4 position. nih.gov The rationale, supported by structural biology, is that larger substituents at the C5 position can sterically hinder, or "bump off," the binding of off-target ZF proteins to the CRBN-PROTAC complex, without disrupting the interaction with the intended target protein. nih.govresearchgate.net In one study, an anaplastic lymphoma kinase (ALK)-targeting PROTAC with a C5 alkyne exit vector (dALK-2) dramatically reduced the off-target degradation of several ZF proteins when compared to the original C4-substituted PROTAC (MS4078). nih.gov

| PROTAC Target | C4-Pomalidomide PROTAC (Activity) | C5-Pomalidomide PROTAC (Activity) | Key Finding | Reference |

|---|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | MT-541 (DC₅₀ = 90.1 nM) | MT-809 (DC₅₀ = 11.6 nM) | C5-substitution resulted in significantly more potent degradation of the target protein. | nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | MS4078 (Induces off-target ZF degradation) | dALK-2 (Dramatically reduced off-target ZF degradation) | C5-substitution was superior for minimizing off-target effects while maintaining on-target activity. | nih.gov |

| General Zinc Finger (ZF) Proteins | Higher propensity for off-target degradation | Reduced propensity for off-target degradation | Modifications at the C5 position are generally better at preventing the degradation of endogenous ZF proteins. | nih.govnih.gov |

Rational Design Principles for Optimizing Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates for Enhanced Activity

The rational design of pomalidomide-based PROTACs has evolved from a trial-and-error process to a more principled approach aimed at optimizing multiple parameters for enhanced activity and better drug-like properties. Key principles include careful selection of the linker and its attachment point, as well as leveraging modular synthesis strategies.

A primary design principle is the co-optimization of linker length and composition. As there is no universally optimal linker, systematic screening of libraries with varying linker lengths (e.g., different numbers of PEG units or alkyl carbons) is essential for each new target. nih.govnih.gov The composition (PEG vs. alkyl) must also be considered, as it affects solubility, cell permeability, and the specific protein-protein interactions within the ternary complex. nih.govnih.gov

A second crucial principle is the strategic selection of the linker attachment point on the pomalidomide core. The choice between C4 and C5 positions on the phthalimide ring can modulate both potency and selectivity. nih.gov While the optimal position for on-target activity can be target-dependent, a growing body of evidence suggests that C5 functionalization is a valuable strategy for mitigating the off-target degradation of zinc-finger proteins. nih.govnih.gov This "bump-and-hole" approach allows for the design of more specific degraders.

Thirdly, improving the physicochemical properties of the PROTAC is paramount for its development as a therapeutic. Strategies to enhance cell permeability and oral bioavailability are critical. One such principle is the minimization of solvent-exposed hydrogen bond donors, which has been identified as a key factor for improving oral absorption of degraders. acs.org The concept of "molecular chameleonicity," where a PROTAC can adopt a more compact, less polar conformation to facilitate membrane passage, is also an important consideration during the design process. researchgate.net

Finally, the adoption of modular and efficient synthetic strategies is a practical principle that accelerates the optimization process. The use of pomalidomide-alkyne building blocks is central to this, as it allows for the rapid generation of PROTAC libraries via "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmedchemexpress.com One-pot synthesis protocols and the development of pre-functionalized E3 ligase ligand-linker conjugates further streamline the discovery pipeline, enabling a more rapid exploration of the SAR. nih.govresearchgate.net

Application of Computational Chemistry and Molecular Modeling for Predicting Pomalidomide-Alkyne Conformational Space and Binding Interactions

Computational chemistry and molecular modeling have become indispensable tools for the rational design of PROTACs, offering insights that are difficult to obtain through experimental methods alone. These approaches are used to predict and analyze the conformational behavior of the flexible pomalidomide-alkyne linker and the intricate binding interactions within the ternary complex.

For example, MD simulations have been used to explain differences in activity between PROTAC analogues. In one study, simulations suggested that the lower activity of a specific PROTAC was due to a less stable ternary complex, providing a structural rationale for the experimental observations. nih.gov

In addition to MD, specialized computational protocols have been developed for modeling PROTACs. Methods like "PRosettaC" use an iterative approach that alternates between sampling the protein-protein interaction space and the PROTAC's conformational space to build a model of the entire ternary complex. researchgate.net Such models can accurately predict the binding modes of the warhead and the E3 ligand and recapitulate experimental results, making them a powerful predictive tool. researchgate.net These computational methods can be used to screen virtual libraries of PROTACs before their synthesis, prioritizing candidates that are most likely to form a stable ternary complex. They can also help identify the most promising attachment vectors on both the pomalidomide ligand and the target-binding warhead, guiding a more focused and efficient medicinal chemistry effort. nih.gov

Mechanistic and Biochemical Investigations of Pomalidomide 5 C4 Alkyne in Induced Proximity Systems

Characterization of Neo-Substrate Recruitment and the Subsequent Ubiquitination Cascade Triggered by Pomalidomide-Alkyne Conjugates

Once a pomalidomide-alkyne-derived PROTAC engages CRBN, it effectively "hijacks" the E3 ligase machinery. The other end of the PROTAC binds to a specific protein of interest (POI), bringing it into close proximity with CRBN and initiating the formation of a ternary complex (POI-PROTAC-CRBN). digitellinc.com This induced proximity is the key event that leads to the recruitment of the POI as a "neo-substrate" to the CRL4^CRBN^ complex. nih.govnih.gov

Well-characterized neo-substrates for pomalidomide (B1683931) include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α). nih.govnih.govnih.gov More recent chemoproteomic studies have identified additional novel neo-substrates, such as CSDE1, ASS1, and ZBED3. biorxiv.orgbiorxiv.org Interestingly, not all recruited proteins are subsequently degraded; some can form a stable complex with the ligase without being marked for destruction, highlighting the complexity of the process beyond simple recruitment. biorxiv.org

Following the formation of a stable ternary complex, the ubiquitination cascade is initiated. This process involves the enzymatic transfer of ubiquitin, a small regulatory protein, from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neo-substrate. nih.govresearchgate.net Studies have identified the E2 enzymes UBE2G1 and UBE2D3 as key players that cooperatively promote the K48-linked polyubiquitination of CRBN neo-substrates. nih.gov This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, the cell's primary machinery for protein disposal, which then recognizes, unfolds, and degrades the tagged neo-substrate. nih.gov The degradation of the target is often rapid and efficient, as demonstrated by PROTACs like ZQ-23, which degrades HDAC8 with a maximal effect (Dmax) of 93% within 10 hours. nih.gov

In Vitro Biochemical Assays for Quantitatively Assessing Ligand-Protein Interactions and Degradation Efficiency of Pomalidomide-Alkyne Derived Tools

A variety of in vitro biochemical assays are employed to quantify the binding events and degradation efficacy of tools derived from pomalidomide-alkyne. These assays are crucial for determining structure-activity relationships (SAR) and optimizing PROTAC design.

Proximity-Based Assays: These assays measure the formation of the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay uses two molecules, a donor and an acceptor fluorophore, conjugated to the E3 ligase and the target protein, respectively. When the PROTAC brings the two proteins together, the fluorophores are in close enough proximity for energy transfer to occur, generating a measurable signal that is proportional to the amount of ternary complex formed. biorxiv.orgub.edu

AlphaLISA/AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, this technology uses donor and acceptor beads that are brought into proximity by the PROTAC-mediated ternary complex. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. ub.edu

Degradation Efficiency Assays: These methods quantify the reduction in target protein levels.

Western Blotting (Immunoblotting): This is a standard technique to measure the amount of a target protein in a cell lysate after treatment with a pomalidomide-alkyne derived PROTAC. The reduction in the protein band intensity relative to controls provides a direct measure of degradation. biorxiv.orgnih.gov

In-Cell Westerns and High-Content Imaging: These are higher-throughput adaptations of immunoblotting that allow for the quantification of protein levels directly in fixed cells in a multi-well plate format, enabling more extensive dose-response studies.

Mass Spectrometry (MS)-based Proteomics: This powerful approach can provide a global, unbiased view of changes in the proteome following PROTAC treatment, confirming the specific degradation of the intended target and identifying any off-target effects. biorxiv.org

These assays are used to determine key quantitative parameters for PROTACs, such as the DC₅₀ (concentration required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).

Table 1: Quantitative Parameters for an Exemplary Pomalidomide-Based PROTAC This table presents data for the HDAC8 degrader ZQ-23, derived from a pomalidomide ligand.

| Parameter | Value | Description | Source |

| DC₅₀ | 147 nM | The concentration of ZQ-23 required to achieve 50% degradation of the target protein, HDAC8. | nih.gov |

| Dₘₐₓ | 93% | The maximum percentage of HDAC8 degradation observed upon treatment with ZQ-23. | nih.gov |

| Time to Dₘₐₓ | 10 hours | The time required to reach the maximal degradation effect after treatment initiation. | nih.gov |

Application of Biophysical Techniques for Studying Ternary Complex Assembly and Disassembly Dynamics with Pomalidomide-Alkyne Derivates

Biophysical techniques provide high-resolution insights into the thermodynamics, kinetics, and structural details of the ternary complexes formed by pomalidomide-alkyne derivatives. These methods are indispensable for the rational design of effective degraders. digitellinc.comdundee.ac.uk

X-ray Crystallography: This technique provides atomic-level structural snapshots of the ternary complex. dundee.ac.uk Crystal structures of CRBN in complex with pomalidomide and a neo-substrate have been instrumental in revealing the precise protein-protein and protein-ligand interactions that stabilize the assembly, guiding the design of linkers to achieve optimal geometry for ubiquitination. dundee.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the solution-state structure and dynamics of the ternary complex. digitellinc.com Pulsed-field gradient (PFG) NMR, for instance, can probe the hydrodynamic properties of the complex, offering insights into its formation and stability in a solution environment. digitellinc.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on-rates and off-rates) and affinity of binding events in real-time. dundee.ac.ukub.edu It can be used to measure the binary interactions (PROTAC-CRBN, PROTAC-target) and the formation and dissociation of the ternary complex on a sensor surface. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). dundee.ac.uk This is considered the gold standard for characterizing binding thermodynamics in solution, though it can be challenged by the low solubility of many PROTAC molecules. digitellinc.com

These advanced techniques, summarized in the table below, collectively enable a deep understanding of the molecular events underpinning targeted protein degradation, facilitating the transition from serendipitous discovery to rational design of novel therapeutics based on pomalidomide-alkyne scaffolds. dundee.ac.ukub.edu

Table 2: Application of Biophysical Techniques to Ternary Complex Analysis

| Technique | Information Provided | Relevance to Pomalidomide-Alkyne Derivatives | Source |

| X-ray Crystallography | High-resolution 3D structure of the ternary complex. | Visualizes binding modes and key protein-protein/protein-ligand interactions, guiding linker design. | dundee.ac.uk |

| NMR Spectroscopy | Solution-state structure, dynamics, and complex stability. | Confirms complex formation in solution and characterizes its dynamic behavior. | digitellinc.com |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D). | Quantifies the rates and strength of binary and ternary complex formation and dissociation. | dundee.ac.ukub.edu |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D) and thermodynamic parameters (ΔH, ΔS). | Provides a complete thermodynamic profile of ternary complex formation in solution. | dundee.ac.uk |

Advanced Chemical Biology Applications of Pomalidomide 5 C4 Alkyne

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Pomalidomide-5'-C4-alkyne as the E3 Ligase Ligand

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific proteins from the cell. nih.govnih.gov They consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential components in PROTAC design. nih.govresearchgate.netnih.gov Pomalidomide-5'-C4-alkyne is a "degrader building block" that provides the CRBN-recruiting moiety pre-functionalized with a linker and a terminal alkyne. tenovapharma.com This design streamlines the synthesis of PROTAC libraries, as the alkyne group can be readily conjugated to a POI ligand containing a complementary azide (B81097) group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction. nih.govsigmaaldrich.com

Design Considerations: The design of a successful PROTAC requires careful optimization of the E3 ligase ligand, the linker, and the attachment point. Research has shown that the point of linker attachment on the pomalidomide scaffold significantly impacts the PROTAC's efficacy and selectivity. Modifications at the C5 position of the phthalimide (B116566) ring have been found to reduce the off-target degradation of endogenous zinc-finger proteins, a common issue with pomalidomide-based PROTACs linked at other positions. researchgate.net While Pomalidomide-5'-C4-alkyne specifies a C4 alkyl linker attached to the 5-position amine, the choice of linker length and composition (e.g., polyethylene (B3416737) glycol (PEG) chains) is critical, as it affects the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govsigmaaldrich.com The modular nature of using alkyne-functionalized building blocks allows researchers to rapidly synthesize and screen a variety of linkers to identify the optimal construct for degrading a specific target. sigmaaldrich.comsigmaaldrich.cn

Synthesis: The synthesis of PROTACs using Pomalidomide-5'-C4-alkyne typically involves a convergent approach. First, the Pomalidomide-5'-C4-alkyne building block is prepared. tenovapharma.com Separately, a ligand for the protein of interest is synthesized or acquired and modified to include an azide functional group. The final step is the CuAAC reaction, which covalently links the two pieces to form the final PROTAC molecule. nih.gov This method is highly efficient and compatible with a wide range of functional groups, making it a cornerstone of modern PROTAC development. rsc.org

Table 1: Examples of Pomalidomide-Alkyne Building Blocks for PROTAC Synthesis

| Compound Name | Linker Characteristics | Molecular Formula | Reference |

|---|---|---|---|

| Pomalidomide-5'-C4-alkyne | 4-carbon alkyl chain | C19H19N3O4 | tenovapharma.com |

| Pomalidomide-5'-C5-alkyne | 5-carbon alkyl chain | C20H21N3O4 | tenovapharma.com |

| Pomalidomide-PEG1-Alkyne | Single ethylene (B1197577) glycol unit | C19H17N3O6 | sigmaaldrich.com |

| Pomalidomide-PEG2-Alkyne | Two ethylene glycol units | C21H21N3O7 | sigmaaldrich.com |

| Pomalidomide-PEG3-Alkyne | Three ethylene glycol units | C23H25N3O8 | iris-biotech.de |

| Pomalidomide-PEG4-Alkyne | Four ethylene glycol units | C25H29N3O9 | sigmaaldrich.com |

| Pomalidomide-PEG5-Alkyne | Five ethylene glycol units | C27H33N3O10 | sigmaaldrich.com |

Engineering Molecular Glues and Other Proximity-Inducing Modalities through Alkyne Conjugation for Novel Biological Interventions

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not otherwise associate. medchemexpress.com Pomalidomide itself is a classic example of a molecular glue; it binds to CRBN and alters its substrate specificity, inducing the degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). medchemexpress.comnih.gov

The alkyne handle on Pomalidomide-5'-C4-alkyne provides a powerful tool to move beyond the native activity of pomalidomide and engineer more complex proximity-inducing molecules. By using the alkyne for conjugation, scientists can attach pomalidomide to other molecular entities to create novel functionalities. For instance, one could tether the pomalidomide-alkyne to another small molecule that binds a different E3 ligase, such as VHL. Such a hetero-dimerizing molecule could be designed to induce the degradation of CRBN itself, a strategy that has been demonstrated with other constructs. acs.org

Furthermore, the alkyne group enables the conjugation of pomalidomide to larger biomolecules, such as peptides or antibody fragments. researchgate.net This creates proximity-inducing modalities capable of highly specific tissue or cell-type targeting. For example, conjugating Pomalidomide-5'-C4-alkyne to an antibody fragment that recognizes a cancer-specific surface antigen could concentrate the degrader activity at the tumor site, potentially increasing efficacy while minimizing systemic side effects. The versatility of alkyne conjugation allows for the exploration of numerous permutations, combining the protein degradation machinery with diverse targeting and effector functions to address complex biological questions and develop new therapeutic strategies. nih.gov

Application in Activity-Based Protein Profiling (ABPP) and Targeted Proteomics Studies for Target Identification

Activity-Based Protein Profiling (ABPP) and other chemical proteomics approaches are powerful methods for identifying the cellular targets and off-targets of a bioactive molecule. nih.gov These techniques typically use a chemical probe that mimics the parent compound but is modified with a reporter tag or a handle for enrichment. biorxiv.org

Pomalidomide-5'-C4-alkyne is ideally suited for use as a chemical proteomics probe. The pomalidomide core acts as the binding moiety, while the terminal alkyne serves as a bioorthogonal handle. In a typical ABPP experiment, the alkyne-containing probe is incubated with cell lysates or live cells to allow it to bind to its protein targets. After binding, a reporter tag, such as biotin-azide, is attached to the probe via the CuAAC click reaction. The biotinylated probe-protein complexes can then be enriched from the complex cellular mixture using streptavidin-coated beads. Finally, the captured proteins are identified and quantified using mass spectrometry. nih.gov

This approach allows for the unbiased identification of proteins that interact with the pomalidomide scaffold in a native cellular environment. It can confirm engagement with the known target, CRBN, and uncover novel off-targets. biorxiv.org Identifying these off-targets is crucial for understanding the full biological activity of a drug, including potential mechanisms of resistance or toxicity. nih.gov For example, a photo-affinity probe based on the related drug lenalidomide, which also contained an alkyne handle for enrichment, was used to identify not only the known targets CRBN and IKZF1 but also a novel interactor, eIF3i. biorxiv.org

Development of Pomalidomide-Alkyne-Based Chemical Probes for Cellular Imaging and Target Validation Experiments

Visualizing the subcellular localization and target engagement of a drug in real-time is essential for understanding its mechanism of action. Chemical probes based on Pomalidomide-5'-C4-alkyne can be developed for cellular imaging applications. nih.gov

The terminal alkyne allows for the straightforward attachment of a fluorescent dye via click chemistry. lumiprobe.com A researcher can synthesize a fluorescent probe by reacting Pomalidomide-5'-C4-alkyne with an azide-modified fluorophore. This fluorescently-tagged pomalidomide can then be introduced to live cells and its distribution monitored using fluorescence microscopy. Such experiments can reveal where the drug accumulates within the cell and can be used in co-localization studies to confirm its interaction with specific target proteins in their native cellular compartments.

Furthermore, recent advances in imaging technology have enabled the direct visualization of alkyne tags in live cells, bypassing the need for potentially perturbing bulky fluorophores. Stimulated Raman Scattering (SRS) microscopy is a highly sensitive and specific imaging technique that can detect the unique vibrational signature of the carbon-carbon triple bond in the alkyne group. nih.gov By treating cells with Pomalidomide-5'-C4-alkyne, researchers can use SRS microscopy to map its distribution and concentration within different organelles without any chemical modification. This label-free imaging approach provides a powerful method for target validation and for studying the pharmacokinetics of the drug at a subcellular level. nih.gov Additionally, the intrinsic fluorescence of the pomalidomide core itself can be leveraged in high-throughput microscopy assays to rapidly assess the cellular uptake of different degrader candidates. nih.gov

Future Perspectives and Emerging Research Avenues for Pomalidomide 5 C4 Alkyne Research

Expanding the Scope of Orthogonal Click Chemistry for Multifunctional Pomalidomide-Alkyne Derivatives

The terminal alkyne group of Pomalidomide-5'-C4-alkyne is a gateway for the application of orthogonal click chemistry, a set of highly efficient and specific reactions that can be performed in complex biological environments without interfering with native biochemical processes. nih.govrsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent examples. reading.ac.uknih.gov These reactions enable the modular and rapid synthesis of diverse pomalidomide (B1683931) conjugates. nih.gov

Future research is poised to leverage these reactions to create multifunctional derivatives. By "clicking" different moieties onto the Pomalidomide-5'-C4-alkyne scaffold, researchers can generate molecules with combined functionalities. For instance, a fluorescent dye could be attached for imaging purposes, alongside a protein-of-interest (POI) ligand to create a fluorescent PROTAC. This would allow for the simultaneous tracking of the PROTAC and monitoring of the degradation of its target protein.

Furthermore, the development of new, mutually orthogonal click reactions will be crucial. This would allow for the sequential or simultaneous attachment of multiple, distinct molecules to a single pomalidomide-alkyne core. Imagine a single molecule that incorporates a POI binder, a fluorescent tag for imaging, and a photo-activatable group for spatiotemporal control of its activity. Such sophisticated tools would provide unprecedented control and insight into cellular signaling pathways.

Integration with High-Throughput Screening Platforms for Accelerated Discovery of Novel Protein Degraders

The modular nature of Pomalidomide-5'-C4-alkyne makes it exceptionally well-suited for high-throughput screening (HTS) platforms aimed at discovering new protein degraders. nih.gov By creating large libraries of diverse PROTACs through automated, parallel synthesis, researchers can rapidly screen for molecules that effectively degrade a specific protein of interest. sigmaaldrich.com

The process involves combining Pomalidomide-5'-C4-alkyne with a library of different linker molecules and another library of ligands targeting various proteins. This combinatorial approach can generate thousands of unique PROTAC candidates. These libraries can then be screened in cell-based assays that measure the degradation of the target protein, often using techniques like high-content imaging or automated Western blotting. researchgate.net

Future advancements in this area will likely involve the integration of microfluidics and robotic automation to further accelerate the synthesis and screening processes. Additionally, the development of novel cell-based reporter systems, such as those utilizing fluorescence polarization or NanoBiT assays, will enable more sensitive and quantitative measurements of protein degradation in a high-throughput format. nih.gov This will significantly shorten the timeline for identifying promising new drug candidates.

Exploring Novel E3 Ligases and Non-Canonical Degradation Pathways Amenable to Pomalidomide-Alkyne Conjugates

Currently, the majority of PROTACs, including those derived from pomalidomide, recruit a limited number of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govtandfonline.com However, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for targeted protein degradation. nih.gov Pomalidomide-5'-C4-alkyne can be a valuable tool in the exploration of these novel E3 ligases.

By conjugating Pomalidomide-5'-C4-alkyne to ligands that bind to other E3 ligases, researchers can create PROTACs that hijack different degradation machineries. This could be particularly important for overcoming resistance mechanisms that may arise from mutations in CRBN or for targeting proteins that are not efficiently degraded via the CRBN pathway. acs.org

Furthermore, research is beginning to uncover non-canonical ubiquitin-based signals for proteasomal degradation, which involve modifications other than the typical polyubiquitin (B1169507) chain. nih.govnih.gov Pomalidomide-alkyne conjugates could be used to create chemical probes to investigate these alternative degradation pathways. For example, by creating PROTACs that induce different types of ubiquitin linkages, scientists could begin to decipher the rules governing these less-understood degradation mechanisms.

Advancements in In Vivo Chemical Biology Applications and Translational Research of Pomalidomide-Alkyne Based Tools

A major goal of chemical biology is to translate laboratory discoveries into clinical applications. The development of Pomalidomide-5'-C4-alkyne-based tools for in vivo use is a critical step in this direction. The principles of bioorthogonal chemistry are central to this endeavor, as they allow for chemical reactions to be performed within living organisms. reading.ac.ukresearchgate.net

One exciting prospect is the use of pre-targeting strategies for in vivo imaging and therapy. nih.gov In this approach, a Pomalidomide-alkyne conjugate targeting a specific tissue or cell type is administered first. This is followed by a second molecule, such as an imaging agent or a therapeutic payload carrying a complementary azide (B81097) group, which then "clicks" to the pomalidomide conjugate in vivo. This strategy can enhance the specificity and reduce the off-target effects of the therapeutic or imaging agent. nih.gov

Translational research will also focus on optimizing the drug-like properties of pomalidomide-alkyne based PROTACs, such as their stability, solubility, and cell permeability, to ensure their efficacy and safety in preclinical and clinical studies. The insights gained from in vivo studies using these advanced chemical tools will be invaluable for the development of the next generation of targeted protein degradation therapies.

Q & A

Q. What ethical guidelines apply when reporting negative or inconclusive data for Pomalidomide-5'-C4-alkyne?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.